molecular formula C4H8N2O3 B1595160 Isoasparagine CAS No. 498-25-9

Isoasparagine

Cat. No.: B1595160
CAS No.: 498-25-9
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-UHFFFAOYSA-N
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Description

It is the α-amide of aspartic acid and can occur as an N-terminal amidated residue of proteins . This compound is significant in various biochemical processes and has unique properties that distinguish it from other amino acids.

Mechanism of Action

Target of Action

Isoasparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is involved in the formation of cystobactamids, which are myxobacteria-derived topoisomerase inhibitors with potent anti-Gram-negative activity . The primary targets of this compound are the bacterial topoisomerase IIA .

Mode of Action

This compound interacts with its targets through a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety . This interaction is facilitated by a non-ribosomal peptide synthetase (NRPS) and involves the formation of tailored para-aminobenzoic acids . The biosynthetic logic involves a previously uncharacterized bifunctional domain found in the stand-alone NRPS module CysH, which performs either an aminomutase (AM) or an amide dehydratase (DH) type of reaction, depending on the activity of CysJ which hydroxylates CysH-bound L-asparagine .

Biochemical Pathways

This compound is involved in the biosynthesis of cystobactamids, a process that involves several key steps of linker formation and shuttling via CysB to the NRPS . The biosynthetic steps are reconstituted using in vitro experiments . This compound is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction .

Pharmacokinetics

It is known that this compound is a non-essential amino acid, meaning it can be produced by the body in addition to being obtained from food . The ADME properties of this compound and their impact on bioavailability are yet to be fully understood.

Result of Action

The action of this compound results in the formation of cystobactamids, which are potent inhibitors of bacterial topoisomerase IIA . These compounds have shown significant anti-Gram-negative activity . The formation of these compounds involves the attachment of ammonia to aspartic acid in an amidation reaction, which is crucial for the metabolic control of cell functions in nerve and brain tissue .

Biochemical Analysis

Biochemical Properties

Isoasparagine plays a significant role in biochemical reactions. It is involved in the production of cystobactamids, a family of non-ribosomally synthesized peptide antibiotics produced by different myxobacteria . These antibiotics consist of tailored para-aminobenzoic acids, connected by a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety .

Cellular Effects

It is known that this compound is involved in the biosynthesis of cystobactamids . Cystobactamids are potent anti-Gram-negative antibiotics, indicating that this compound may play a role in the production of compounds with antimicrobial properties .

Molecular Mechanism

It is known to be involved in the biosynthesis of cystobactamids . In this process, this compound is used as a linker moiety, connecting tailored para-aminobenzoic acids . The biosynthetic steps of linker formation and shuttling via CysB to the non-ribosomal peptide synthetase (NRPS) have been reconstituted in vitro .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the biosynthesis of cystobactamids . This suggests that this compound may have a role in long-term cellular functions, such as the production of antimicrobial compounds .

Metabolic Pathways

This compound is involved in the metabolic pathways of cystobactamid biosynthesis . In this pathway, this compound serves as a linker moiety, connecting tailored para-aminobenzoic acids .

Transport and Distribution

It is known that this compound is involved in the biosynthesis of cystobactamids , suggesting that it may be transported and distributed within cells as part of this process .

Subcellular Localization

Given its role in the biosynthesis of cystobactamids , it is likely that this compound is localized in the areas of the cell where this biosynthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoasparagine can be synthesized from β-benzyl aspartate. The process involves the selective saponification of carbobenzoxyaspartic acid dibenzyl ester, followed by decarbobenzoxylation with hydrogen bromide to yield β-benzyl aspartate hydrobromide . This intermediate is then converted to this compound through further reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, amidation reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions: Isoasparagine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly in peptide synthesis where it can replace other amino acids.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used.

    Substitution Reagents: Various reagents, including carbodiimides and coupling agents, are used in peptide synthesis involving this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, this compound-containing peptides are the primary products.

Comparison with Similar Compounds

    Asparagine: Similar in structure but differs in the position of the amide group.

    Aspartic Acid: The precursor to isoasparagine, differing by the presence of an amide group instead of a carboxyl group.

    Isoaspartic Acid: An isomer of aspartic acid, differing in the position of the carboxyl group.

Uniqueness: this compound is unique due to its specific structural configuration and its role in protein modifications. It can influence protein function and stability in ways that other similar compounds cannot .

Properties

IUPAC Name

3,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901471
Record name NoName_589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-25-9
Record name 3,4-Diamino-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC528893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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